molecular formula C12H12BrN3OS B3000572 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1207038-93-4

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B3000572
CAS RN: 1207038-93-4
M. Wt: 326.21
InChI Key: LHKABTDSJUAEPA-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound that features an imidazole ring, a thioacetamide group, and a bromophenyl moiety. This type of compound is of interest due to its potential biological activities, particularly as an anticancer agent. The presence of the imidazole ring is significant as it is a core structure in many biologically active molecules.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of a cyanoacetamide derivative with various reagents to form a diverse set of products, including thiophene, thiazole, and pyrazole derivatives . For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can yield a cyanoacetamide precursor, which can then be further transformed into various heterocyclic compounds . Similarly, thioureido-acetamides can be used as starting materials for heterocyclic syntheses in one-pot cascade reactions .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by spectroscopic methods such as NMR and LC-MS/MS, and their preferred tautomeric forms can be determined by DFT calculations . The presence of substituents on the heterocyclic core can significantly influence the molecular properties and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of cyanoacetamide derivatives is quite versatile, allowing for the synthesis of a variety of heterocyclic compounds. For example, treatment with phenyl isothiocyanate can yield thiole derivatives, which can then react with hydrazonyl chlorides to furnish 1,3,4-thiadiazole derivatives . Additionally, reactions with active methylene reagents can afford polysubstituted thiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups and heteroatoms can affect these properties, which in turn can influence their biological activity. The antitumor activities of such compounds are often evaluated in vitro using various human cancer cell lines, and some derivatives have shown high inhibitory effects . The compounds' ability to induce apoptosis is also a key factor in their potential as anticancer agents .

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes looking at safety data sheets and toxicological studies .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new methods of synthesis .

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3OS/c1-16-10(8-2-4-9(13)5-3-8)6-15-12(16)18-7-11(14)17/h2-6H,7H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKABTDSJUAEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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